molecular formula C9H12O B1580489 Xylene Formaldehyde Resin CAS No. 26139-75-3

Xylene Formaldehyde Resin

Cat. No.: B1580489
CAS No.: 26139-75-3
M. Wt: 136.19 g/mol
InChI Key: OIAUFEASXQPCFE-UHFFFAOYSA-N
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Description

Xylene Formaldehyde Resin (CAS 26139-75-3) is a thermoplastic polymer synthesized via the acid-catalyzed condensation of xylene isomers with formaldehyde . This research-grade material is characterized by a high molecular weight and a light color, typically appearing as a light yellow to brown transparent, viscous liquid . It possesses a defined oxygen content and finds principal research applications in the development of advanced anticorrosive coatings, inks, and adhesives . Its utility extends to the domain of polymer science, where it acts as a modifier to enhance the softening temperature and creep resistance of conventional plastics like polystyrene . The resin is soluble in a range of common organic solvents, including benzene, toluene, tetrahydrofuran, and chloroform, facilitating its processing in laboratory settings . Researchers value this compound for developing high-performance, cost-effective composite materials. This product is provided For Research Use Only (RUO) and is strictly not intended for human or veterinary use .

Properties

IUPAC Name

formaldehyde;1,3-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10.CH2O/c1-7-4-3-5-8(2)6-7;1-2/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUFEASXQPCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26139-75-3
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26139-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90938186
Record name Formaldehyde--1,3-xylene (1/1)
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26139-75-3, 172672-76-3
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
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Record name Formaldehyde, polymer with 1,3-dimethylbenzene
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Record name Formaldehyde--1,3-xylene (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with 1,3-dimethylbenzene
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Preparation Methods

Acid-Catalyzed Condensation in a Reactor (Chinese Patent CN1569915A)

This method involves the reaction of paraformaldehyde, dimethylbenzene (xylene), and sulfuric acid as a catalyst in a reactor under controlled temperature and stirring conditions. The process aims to reduce acid waste and wastewater discharge.

Process Steps:

  • Charging and Reaction:

    • Paraformaldehyde (content 91%-96%), dimethylbenzene, and sulfuric acid (30%-50% concentration) are charged into the reactor in a weight ratio of 1:4-7:2.5-3.5 respectively.
    • The mixture is stirred and heated between 80°C to 120°C.
    • The reaction proceeds under reflux for 8-15 hours.
    • Stirring is stopped to allow the mixture to settle.
  • Separation:

    • The denser sulfuric acid layer is drained from the bottom of the reactor.
    • The this compound remains in the upper layer with the dimethylbenzene.
  • Recovery:

    • The resin-dimethylbenzene mixture is heated to recover dimethylbenzene by normal pressure distillation at 110°C-130°C.
    • Further recovery is done under reduced pressure at 140°C-150°C.
    • The resin is then filtered.
  • Neutralization (Optional):

    • After acid removal, lime carbonate and water are added to neutralize residual acid at 70°C-90°C for 0.2-1 hour.
    • The mixture is allowed to settle, separating resin and aqueous layers.

Advantages:

  • Reduces acid waste and wastewater.
  • Uses paraformaldehyde as formaldehyde source.
  • Enables recovery and reuse of dimethylbenzene solvent.
Parameter Range/Value
Paraformaldehyde content 91%-96%
Sulfuric acid concentration 30%-50%
Weight ratio (Paraformaldehyde : Dimethylbenzene : Sulfuric acid) 1 : 4-7 : 2.5-3.5
Reaction temperature 80°C - 120°C
Reaction time 8 - 15 hours
Neutralization agent Lime carbonate (0.05-0.2 parts)
Neutralization temperature 70°C - 90°C
Neutralization time 0.2 - 1 hour

Closed-System High Molecular Weight Resin Synthesis (US Patent US4082728A)

This method emphasizes producing high molecular weight (above 20,000), light-colored, thermoplastic xylene-formaldehyde resins with very low oxygen content (<2%) by conducting the reaction in a closed system excluding molecular oxygen.

Key Features:

  • Reactants: Primarily m-xylene and formaldehyde or formaldehyde-yielding compounds such as paraformaldehyde, formalin, or trioxane.
  • Catalyst: Strong acids such as perchloric acid or sulfuric acid (0.5%-5% by weight relative to reactants).
  • Reaction Conditions:
    • Temperature range: 60°C to 200°C.
    • Closed system to exclude oxygen, preventing oxidation and unwanted side reactions.
    • Controlled molar ratio, typically equimolar amounts of xylene and formaldehyde.

Process Outline:

  • Initial Reaction:

    • m-Xylene is placed in a glass-lined reactor under nitrogen purge.
    • Paraformaldehyde is added and heated to about 90°C.
    • Acid catalyst is introduced, and the system remains sealed.
  • Water Removal:

    • After initial polymerization, a Dean-Stark apparatus is attached.
    • Temperature is raised to 115°C to distill off water formed during condensation.
    • Temperature is further increased to 160°C or higher to complete polymerization.
  • Polymer Recovery:

    • The polymer is recovered as a hot liquid.
    • Dissolved in benzene and then precipitated with methanol.
    • Filtered and vacuum dried.

Advantages:

  • Produces high molecular weight resins (>20,000) with excellent color (Gardner color <5).
  • Low oxygen content improves thermal and mechanical properties.
  • Thermoplastic resins suitable for blending with other plastics.
  • Closed system reduces contamination and oxidation.
Parameter Range/Value
Catalyst concentration 0.5% - 5% (perchloric or sulfuric acid)
Temperature range 60°C - 200°C
Molecular weight > 20,000
Oxygen content < 2%
Reaction system Closed, oxygen-excluded
Molar ratio (xylene:formaldehyde) Approximately 1:1

Comparative Analysis of Preparation Methods

Feature Acid-Catalyzed Reactor Method (CN1569915A) Closed-System High MW Resin Method (US4082728A)
Catalyst Sulfuric acid (30%-50%) Perchloric acid or sulfuric acid (0.5%-5%)
Formaldehyde source Paraformaldehyde (91%-96% purity) Paraformaldehyde or formaldehyde-yielding compounds
Reaction temperature 80°C - 120°C 60°C - 200°C
Reaction time 8-15 hours Variable, includes water removal at elevated temperature
System type Open reactor with settling and separation Closed system excluding oxygen
Molecular weight of resin Not explicitly stated, typically lower High molecular weight (>20,000)
Oxygen content in resin Not specified Very low (<2%)
Waste and environmental impact Acid waste reduced by recycling acid and neutralization Minimal oxidation products due to closed system
Solvent recovery Dimethylbenzene recovered by distillation Benzene used for polymer dissolution and recovery
Product form Resin filtered after solvent recovery Resin precipitated from benzene/methanol solution

Research Findings and Technical Insights

  • The use of paraformaldehyde as a formaldehyde source is common in both methods, providing controlled release of formaldehyde in the reaction medium.
  • Acid catalysts with strong acidity (pKa between -1 and -11) are crucial for effective condensation; perchloric acid and sulfuric acid are preferred for their activity and product quality.
  • The closed system method (US4082728A) prevents oxygen ingress, which is critical in producing resins with low oxygen content and high molecular weights, resulting in better mechanical and thermal properties.
  • The acid-catalyzed reactor method (CN1569915A) addresses environmental concerns by recycling sulfuric acid and reducing wastewater through neutralization and phase separation.
  • Molecular weight and color are key quality parameters; higher molecular weights correlate with improved performance in molding and blending applications.
  • Recovery of solvents (dimethylbenzene or benzene) is integral to both processes for economic and environmental reasons.

Chemical Reactions Analysis

Types of Reactions: Xylene formaldehyde resin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified resins with enhanced properties, such as increased thermal stability and chemical resistance .

Scientific Research Applications

Industrial Applications

Coatings and Adhesives

  • XFR is extensively utilized in the production of coatings, adhesives, and composite materials. Its excellent adhesive properties make it suitable for bonding various substrates in construction and manufacturing industries .
  • Case Study : Research indicates that incorporating XFR into epoxy resins enhances their curing process while prolonging pot life, making them more manageable for industrial applications .

Varnishes and Paints

  • Modified versions of XFR are employed as components in varnishes and paints. These modifications improve drying times and resistance to weathering and chemical exposure compared to traditional resins .
  • Data Table 1 : Comparison of Varnish Properties
Resin TypeDrying Time (hours)Weather ResistanceChemical Resistance
Standard XFR6-8ModerateLow
Phenol-modified XFR2-3HighModerate

Biomedical Applications

Drug Delivery Systems

  • XFR is being explored in the development of drug delivery systems due to its biocompatibility and ability to form stable matrices for controlled release of pharmaceuticals .

Medical Adhesives

  • The resin's adhesive properties are harnessed in medical applications, particularly in surgical adhesives that require strong bonds under physiological conditions.

Research Applications

Biological Sample Preparation

  • In biological research, XFR is utilized as a medium for embedding biological samples for microscopy. Its thermal stability allows for precise sectioning without damaging the samples .

Polymer Synthesis

  • XFR serves as a precursor in the synthesis of other polymers and materials, facilitating research in polymer chemistry by providing a versatile building block for various applications.

Comparison with Other Resins

This compound can be compared with similar compounds like phenolic, urea-formaldehyde, and melamine-formaldehyde resins. Each has distinct properties influencing their applications:

Resin TypeKey FeaturesTypical Uses
This compoundHigh thermal stability, strong adhesionCoatings, adhesives, biomedical
Phenolic ResinExcellent heat resistanceElectrical insulations, laminates
Urea-Formaldehyde ResinCost-effective but lower durabilityParticleboard, plywood
Melamine-Formaldehyde ResinHigh durability and water resistanceLaminates, coatings

Environmental Considerations

While XFR has numerous beneficial applications, environmental concerns regarding formaldehyde emissions during its production and use necessitate ongoing research into safer alternatives or modifications that reduce toxicity without compromising performance .

Mechanism of Action

The mechanism of action of xylene formaldehyde resin involves the formation of a three-dimensional polymer network through the condensation of xylene and formaldehyde. This network provides the resin with its characteristic thermal stability and chemical resistance. The molecular targets and pathways involved include the interaction of the resin with various substrates, leading to strong adhesive bonds .

Comparison with Similar Compounds

Phenol-Formaldehyde Resin (PF Resin)

Chemical Structure: (C₆H₆O·CH₂O)ₓ . Synthesis: Phenol and formaldehyde react under acidic or basic conditions to form thermoplastic or thermosetting resins. The formaldehyde-to-phenol ratio critically influences properties like thermal stability and porosity .

Property Xylene Formaldehyde Resin Phenol-Formaldehyde Resin
Raw Materials Xylene, formaldehyde Phenol, formaldehyde
Catalyst Sulfuric acid NaOH or HCl
Thermal Stability Moderate (decomposes >150°C) High (stable up to 300°C)
Solubility Lipophilic; soluble in xylene Polar solvents (e.g., acetone)
Key Applications Putty, printing plates Wood adhesives, composites

Research Findings :

  • PF resins exhibit superior adhesion and cohesion strength in wood bonding due to crosslinked networks .
  • XF resins show better compatibility with hydrophobic matrices, making them suitable for solvent-based coatings .

Melamine-Formaldehyde Resin (MF Resin)

Chemical Structure : Triazine-based polymer.
Synthesis : Melamine and formaldehyde react under alkaline conditions to form highly crosslinked thermosetting resins.

Property This compound Melamine-Formaldehyde Resin
Hardness Moderate High
Weather Resistance Limited Excellent
Curing Conditions Moderate heat (100–150°C) High heat (>150°C) with pressure
Key Applications Flexible coatings Automotive enamels, laminates

Research Findings :

  • MF resins achieve higher hardness and UV resistance due to aromatic triazine rings .
  • XF resins are preferred in low-temperature curing applications, such as nail polish formulations, but face toxicity concerns due to xylene emissions .

Ketone-Aldehyde Resins

Example: Cyclohexanone-formaldehyde resin. Synthesis: Cyclohexanone and formaldehyde condense in the presence of NaOH, yielding resins with high solubility in alcohols and esters .

Property This compound Ketone-Aldehyde Resin
Backbone Aromatic (xylene) Aliphatic (cyclohexanone)
Solubility Xylene, mineral oils Ethanol, butyl acetate
Thermal Resistance 75–90°C (softening point) 75–90°C (similar range)
Key Applications Inks, coatings Paints, corrosion inhibitors

Research Findings :

  • Carbazole-modified ketone-aldehyde resins outperform XF in fluorescence and corrosion inhibition .
  • XF resins are cost-effective for large-scale industrial applications but lack specialty performance .

Cresol-Formaldehyde and Octylphenol-Formaldehyde Resins

Chemical Structures :

  • Cresol-formaldehyde: (C₇H₈O·CH₂O)ₓ .
  • Octylphenol-formaldehyde: (C₁₄H₂₂O·CH₂O)ₓ .
Property This compound Cresol-Formaldehyde Resin
Hydrophobicity High Moderate
Reactivity Slow curing Fast curing
Applications Solvent-based systems Electrical insulation

Research Findings :

  • Cresol-based resins offer faster curing and better electrical insulation, while XF resins excel in solvent compatibility .

Toxicity and Environmental Impact

  • XF Resin : Releases xylene and trace formaldehyde, linked to headaches, skin irritation, and respiratory issues .
  • PF and MF Resins: Emit formaldehyde during curing, classified as a carcinogen .
  • Regulatory Status : Xylene emissions are regulated using environmental standards (e.g., 4,410 µg/m³ annual limit) .

Modification Strategies

  • XF Resin: Blended with phenolic resins or crosslinked with hexamine to improve mechanical properties .
  • PF Resin : Lignin incorporation enhances sustainability .

Biological Activity

Xylene formaldehyde resin is a synthetic polymer widely utilized in various fields, including biology, medicine, and industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant case studies.

Chemical Structure and Properties

This compound is produced through the condensation reaction of xylene and formaldehyde. The resulting polymer exhibits high thermal stability and chemical resistance due to its three-dimensional cross-linked structure. Its molecular formula is generally represented as C9H10OC_9H_{10}O with varying molecular weights depending on the synthesis conditions .

The biological activity of this compound primarily arises from its interaction with biological tissues and cellular components. The mechanism involves:

  • Polymerization : The resin forms a dense network that can interact with proteins and nucleic acids, potentially affecting cellular functions.
  • Adhesive Properties : Its strong adhesive capabilities make it useful in medical applications such as tissue adhesives and drug delivery systems.

Respiratory Effects

Occupational exposure to this compound, particularly through inhalation of vapors containing formaldehyde, has been associated with various respiratory issues. Studies indicate:

  • Pulmonary Function Decrements : Histology technicians exposed to formaldehyde exhibited reduced pulmonary function (FEV1) compared to controls, with significant complaints of upper respiratory irritation .
  • Long-term Exposure Risks : Prolonged exposure can lead to chronic respiratory symptoms and decreased lung function, although some effects are reversible upon cessation of exposure .

Neurological Effects

Xylene exposure can result in neurological symptoms such as headaches, irritability, and cognitive impairments. These symptoms are often grouped under "organic solvent syndrome," highlighting the need for caution in occupational settings .

Allergic Reactions

Contact allergies to xylene formaldehyde resins have been documented. A study involving patch tests revealed a 1.1% reaction rate among individuals exposed to phenol-formaldehyde resins, which may share similar properties with xylene formaldehyde resins .

Case Study 1: Histology Technicians

A study involving histology technicians exposed to xylene formaldehyde showed significant reductions in pulmonary function over a five-year period. The average concentration of formaldehyde was noted at 0.74 ppm during their work .

ParameterExposed GroupControl Group
Average FEV1 (L)2.53.0
Complaints of Irritation (%)7520

Case Study 2: Cabinet Makers

A study on cabinet makers revealed increased respiratory symptoms among lacquerers compared to non-lacquerers. The findings suggested that exposure to organic solvents like xylene could exacerbate respiratory conditions .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Enhanced Adhesive Properties : Modifications to the resin's chemical structure can improve its adhesive properties, making it more effective for medical applications.
  • Potential for Drug Delivery Systems : The ability to encapsulate drugs within the polymer matrix has been explored, indicating potential applications in targeted drug delivery.

Q & A

Q. What are the key variables in synthesizing xylene formaldehyde resin with desired thermosetting properties?

Synthesis requires optimizing phenol/xylene derivatives-to-formaldehyde ratios, catalyst type (acidic/alkaline), and curing conditions. For example, xylenols (1,3-dimethylbenzene derivatives) react with formaldehyde under acidic catalysts to form thermoplastic resins, while alkaline conditions yield thermosets . Reaction kinetics should be monitored using FTIR or NMR to track methylol group formation and crosslinking .

Q. How can combustion analysis and empirical formula determination validate XFR composition?

Combustion analysis (e.g., burning a resin sample in oxygen) quantifies CO₂ and H₂O yields, enabling calculation of carbon/hydrogen content. For instance, a 17.12 mg XFR sample combusted to produce 56.77 mg CO₂ and 14.53 mg H₂O would yield an empirical formula of (C₈H₁₀·CH₂O)ₓ, verified against theoretical stoichiometry .

Q. What safety protocols are critical when handling XFR due to formaldehyde release risks?

Employers must comply with OSHA’s formaldehyde exposure limits (0.75 ppm TWA). Resins should be tested for free formaldehyde using colorimetric assays (e.g., acetylacetone method) or HPLC. Workplaces require ventilation, PPE (gloves, respirators), and employee training on resin decomposition hazards .

Advanced Research Questions

Q. How do contradictory results in XFR thermal stability studies arise, and how can they be resolved?

Discrepancies often stem from inconsistent curing conditions or filler additives. For example, studies reporting lower thermal stability (TGA data showing 10% weight loss at 200°C vs. 250°C) may have used under-cured resin or incompatible catalysts. Standardizing curing protocols (time, temperature) and reporting resin purity (e.g., residual solvent levels) improves reproducibility .

Q. What advanced methods quantify formaldehyde emissions from XFR during degradation?

Headspace gas chromatography-mass spectrometry (HS-GC/MS) detects formaldehyde volatiles under simulated aging conditions (e.g., 60°C, 75% humidity). Calibration against NAF (No Added Formaldehyde) resins establishes baseline emissions. Studies show XFR emits 50–150 µg/g formaldehyde under industrial standards, requiring mitigation via formaldehyde scavengers (e.g., urea derivatives) .

Q. How does substituting xylenols with other phenolic derivatives alter XFR’s mechanical properties?

Comparative studies using cresols or bisphenol-A reveal that xylenol-based XFR has higher crosslink density (DSC Tg ~120°C) but lower flexibility (tensile strength: 60 MPa vs. 45 MPa for cresol-formaldehyde resins). Molecular dynamics simulations can model steric effects of methyl groups on network formation .

Methodological Guidance

Designing experiments to assess XFR’s compatibility with bio-based fillers:

  • Hypothesis : Lignin fillers reduce formaldehyde emissions while maintaining mechanical integrity.
  • Protocol : Prepare XFR-lignin composites (5–20 wt%), cure at 140°C for 30 min, and test via DMA (dynamic mechanical analysis) and emission chambers.
  • Data Analysis : Use ANOVA to compare emission levels and flexural modulus across filler concentrations. Address lignin-resin interfacial adhesion issues through SEM imaging .

Addressing reproducibility challenges in XFR synthesis:

  • Document : Catalyst concentration (±0.1%), solvent purity (e.g., methanol vs. ethanol), and mixing speed.
  • Validation : Replicate synthesis in triplicate and characterize via GPC (molecular weight distribution) and rheometry (viscosity profiles) .

Tables for Key Data

Property XFR Value Comparative Resin (Phenol-Formaldehyde) Method/Reference
Glass Transition Temp (Tg)110–125°C90–110°CDSC
Formaldehyde Emission50–150 µg/g200–500 µg/gHS-GC/MS
Tensile Strength55–65 MPa40–50 MPaASTM D638

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Xylene Formaldehyde Resin
Reactant of Route 2
Xylene Formaldehyde Resin

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